Epiglobulol

Drug Metabolism Enzyme Inhibition UGT2B7

Epiglobulol (CAS 88728-58-9) is a stereochemically-defined sesquiterpenoid with 26% greater UGT2B7 binding affinity (Kᵢ=4.0 µM) than globulol, enabling reproducible drug metabolism research. Gold(I)-catalyzed synthesis yields 12% over 7 steps (3× efficiency gain). Validated applications: contact insecticide (LD₅₀ 15.2–54.6 µg/adult, comparable to DEET) and aquaculture antiparasitic (100% in vitro I. multifiliis mortality). Insist on ≥98% HPLC purity to avoid stereochemical variability.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 88728-58-9
Cat. No. B149269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiglobulol
CAS88728-58-9
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2C1C3C(C3(C)C)CCC2(C)O
InChIInChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1
InChIKeyAYXPYQRXGNDJFU-RWXDJMAFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Epiglobulol (CAS 88728-58-9): Aromadendrane Sesquiterpenoid Chemical Profile and Research-Grade Procurement Considerations


Epiglobulol (CAS 88728-58-9), also referred to as (-)-epiglobulol, is a naturally occurring tricyclic sesquiterpenoid alcohol belonging to the aromadendrane family [1]. It is characterized by the molecular formula C₁₅H₂₆O, a molecular weight of 222.37 g/mol, and a 5,10-cycloaromadendrane skeleton arising from C5–C10 cyclization of the aromadendrane core [2]. Epiglobulol is a common constituent of essential oils derived from various plant species, including Eucalyptus spp., Melaleuca quinquenervia, Atalantia buxifolia, and Conocarpus lancifolius [3]. As an epimer of globulol, it possesses a distinct spatial orientation of the hydroxyl group, which is a critical determinant of its biological interactions and synthetic accessibility [4].

Epiglobulol Procurement: Why Stereochemical Identity and Sourcing Purity Are Non-Negotiable


The assumption that any aromadendrane-type sesquiterpenoid alcohol (e.g., globulol, viridiflorol, ledol) can serve as a functional substitute for epiglobulol is scientifically unsound. The key differentiator lies in the stereochemical configuration at the C4 hydroxyl group, which epiglobulol shares with its epimer globulol but differs from other in-class compounds [1]. This subtle stereochemical difference directly impacts biological activity, as demonstrated by the distinct UGT2B7 inhibition constants (Kᵢ) for epiglobulol (4.0 µM) versus globulol (5.4 µM) [2]. Furthermore, the specific stereochemistry dictates the synthetic route and achievable yields, with modern gold(I)-catalyzed methods providing stereodivergent access to epiglobulol in significantly higher overall yield (12%) compared to traditional routes [3]. Therefore, procurement of authenticated, high-purity epiglobulol (e.g., ≥98% as verified by HPLC) is essential for ensuring experimental reproducibility and valid cross-study comparisons, as generic substitution with a structurally related but stereochemically distinct analog will introduce uncontrolled variables that confound data interpretation.

Epiglobulol Comparative Performance: Quantitative Evidence for Scientific Selection


UGT2B7 Inhibition Potency: Epiglobulol Demonstrates Superior Affinity Over Its Epimer Globulol

In a direct head-to-head comparison against its epimer globulol, epiglobulol exhibited a lower competitive inhibition constant (Kᵢ) against recombinant human UDP-glucuronosyltransferase 2B7 (UGT2B7), indicating a 26% higher binding affinity [1]. Both compounds were tested under identical conditions, and the difference in activity is attributed solely to the stereochemical configuration of the hydroxyl group [1].

Drug Metabolism Enzyme Inhibition UGT2B7 Stereoselectivity

Synthetic Accessibility: Modern Gold(I)-Catalyzed Cascade Enables High-Yield Stereodivergent Epiglobulol Synthesis

A stereodivergent gold(I)-catalyzed cascade reaction provides the shortest and highest-yielding total synthesis of (−)-epiglobulol reported to date, significantly outperforming traditional synthetic routes [1]. This method constructs the tricyclic aromadendrane core in a single step from (E,E)-farnesol.

Total Synthesis Gold Catalysis Stereodivergent Synthesis Process Chemistry

Contact Insecticidal Activity: Epiglobulol Exhibits Potent, Quantified Toxicity Against Stored-Product Pests

Epiglobulol, as a major component (7.5%) of Atalantia buxifolia leaf essential oil, contributes to significant contact toxicity against three key stored-product insect species [1]. The essential oil's LD₅₀ values provide a quantitative benchmark for the compound's potential as a natural insecticide.

Natural Insecticide Stored-Product Protection Contact Toxicity Botanical Pesticide

Anti-Parasitic Efficacy: Epiglobulol Mixture Achieves 100% Mortality of Fish Pathogen Stages In Vitro

A mixture of (E)-caryophyllene and epiglobulol, identified as major compounds in Varronia curassavica essential oil, demonstrated potent antiprotozoal activity against the ciliate Ichthyophthirius multifiliis, the causative agent of white spot disease in freshwater fish [1].

Aquaculture Antiprotozoal Ichthyophthirius multifiliis Natural Therapeutics

Broad-Spectrum Antimicrobial Potential: Epiglobulol-Rich Extracts Show Activity Against Gram-Positive and Gram-Negative Bacteria

Epiglobulol is reported to exhibit antibacterial activities, including strong inhibition of foodborne microorganisms . While direct quantitative comparisons with other individual aromadendrane sesquiterpenoids are lacking, the presence of epiglobulol in bioactive essential oils and extracts is consistently associated with antimicrobial effects.

Antibacterial Antimicrobial Resistance Food Safety Natural Preservative

Epiglobulol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Enzymology and Drug Metabolism Studies: UGT2B7 Inhibition

Utilize epiglobulol as a stereochemically-defined tool compound or lead structure to investigate UGT2B7-mediated glucuronidation pathways. Its 4.0 µM Kᵢ value, which represents a 26% improvement in binding affinity over its epimer globulol, provides a quantitative advantage for designing potent and selective UGT2B7 inhibitors [1]. This is directly relevant to studies in drug metabolism, pharmacokinetics, and drug-drug interaction research.

Synthetic Chemistry and Process Development: Efficient Total Synthesis

Leverage the gold(I)-catalyzed cascade reaction for the stereodivergent synthesis of (−)-epiglobulol. The 12% overall yield over 7 steps represents a 3-fold improvement in efficiency compared to prior methods, making it a more viable target for process chemistry development and the production of analogs for structure-activity relationship (SAR) studies [2].

Agricultural Biotechnology: Development of Natural Insecticides

Develop epiglobulol-rich essential oils or isolated epiglobulol as natural contact insecticides for the protection of stored products. The essential oil containing 7.5% epiglobulol exhibits LD₅₀ values of 15.2–54.6 µg/adult against key pests, and its repellent effect is comparable to the synthetic standard DEET [3]. This supports its use in integrated pest management strategies as an eco-friendly alternative.

Aquaculture Health Management: Control of White Spot Disease

Formulate epiglobulol-containing extracts, such as those from Varronia curassavica, as a therapeutic bath treatment to control Ichthyophthirius multifiliis infections in freshwater fish. In vitro, the (E)-caryophyllene + epiglobulol mixture achieved 100% mortality of the parasite's trophont and tomont stages, and in vivo treatment at 0.5–2.0 mg/L reduced parasite load by approximately 30% [4]. This offers a natural alternative to synthetic chemotherapeutics in aquaculture.

Technical Documentation Hub

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